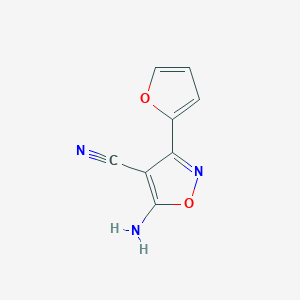

5-Amino-3-(2-furyl)isoxazole-4-carbonitrile

説明

Historical Background of Isoxazole Chemistry

The development of isoxazole chemistry traces its origins to the pioneering work of Ludwig Claisen in 1903, who first synthesized isoxazole through the oximation of propargylaldehyde acetal. This foundational contribution established the groundwork for understanding these five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The systematic investigation of isoxazole derivatives gained momentum throughout the twentieth century as researchers recognized their potential applications in pharmaceutical development and synthetic chemistry.

The initial nomenclature of isoxazole compounds was proposed by Hantzsch, who recognized that since the isomer oxazole had been discovered first, the term isoxazole appropriately distinguished this structural variant. The name derives from the combination of "iso" indicating the isomeric relationship, "oxa" representing the oxygen atom, "aza" denoting the nitrogen component, and "ole" designating the five-membered ring structure. This systematic naming convention facilitated the classification and study of numerous derivatives that emerged from subsequent research efforts.

Early synthetic methodologies focused primarily on cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which remains one of the most reliable approaches for isoxazole synthesis. The photochemical properties of isoxazole compounds were first reported in 1966, revealing their tendency to undergo photolysis due to the weak nitrogen-oxygen bond, which led to their development as native photo-cross-linkers for photoaffinity labeling studies.

Significance of this compound in Chemical Research

The compound this compound represents a significant advancement in heterocyclic chemistry due to its unique structural features and demonstrated biological activities. Research has established that this compound can be synthesized efficiently through environmentally friendly multicomponent reactions, achieving yields of 85% through reactions involving malononitrile, hydroxylamine hydrochloride, and 2-furylaldehyde. The synthesis typically requires reaction times ranging from 25 minutes to 2 hours under mild conditions, making it an attractive target for synthetic chemists.

| Synthesis Parameter | Value |

|---|---|

| Yield | 85% |

| Melting Point | 270-272°C (decomposition) |

| Reaction Time | 25 minutes |

| Molecular Formula | C₈H₅N₃O₂ |

| Molecular Weight | 175.14 g/mol |

The compound demonstrates notable antimicrobial properties, with research indicating broad-spectrum activity against various pathogenic microorganisms. These biological activities position the compound as a valuable lead structure for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance. The presence of multiple functional groups, including the amino group, carbonitrile moiety, and the furan substituent, provides numerous opportunities for structural modification and optimization of biological activities.

Spectroscopic characterization of this compound reveals distinctive features that facilitate its identification and analysis. Infrared spectroscopy shows characteristic absorptions for the amino groups at 3425 and 3369 wavenumbers, the carbonitrile group at 2221 wavenumbers, and the carbon-nitrogen double bond at 1601 wavenumbers. Nuclear magnetic resonance studies provide detailed insights into the molecular structure, with proton nuclear magnetic resonance showing distinctive patterns for the furan ring protons and the amino group.

Overview of Isoxazole Derivatives and Their Importance

Isoxazole derivatives constitute a vast and diverse class of compounds that have found extensive applications across multiple fields of scientific research. The fundamental isoxazole structure, characterized as an electron-rich azole with an oxygen atom adjacent to nitrogen, serves as a versatile scaffold for developing compounds with varied biological activities. The structural diversity of isoxazole derivatives stems from the possibility of substitution at the 3-, 4-, and 5-positions of the ring, allowing for fine-tuning of physicochemical and biological properties.

Recent advances in isoxazole chemistry have led to the development of novel synthetic strategies that enable the creation of structurally complex derivatives with enhanced bioactivity and selectivity. Transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques have significantly improved the efficiency of isoxazole synthesis while facilitating access to previously challenging molecular architectures. These methodological advances have accelerated the discovery of isoxazole-based compounds with therapeutic potential.

| Biological Activity | Representative Compounds | Research Status |

|---|---|---|

| Antimicrobial | Various amino-isoxazole-carbonitriles | Active research |

| Anti-inflammatory | Cyclooxygenase inhibitors | Clinical applications |

| Anticancer | Multi-targeted derivatives | Preclinical studies |

| Antiviral | Isoxazole-amide derivatives | Development phase |

The pharmaceutical importance of isoxazole derivatives is evidenced by the number of approved drugs containing this heterocyclic core. The Food and Drug Administration has approved more than twenty drugs containing isoxazole nuclei for various clinical conditions, demonstrating the proven therapeutic value of this structural class. These approved medications target a wide range of clinical disorders, including neurological conditions, immune system diseases, cardiovascular ailments, infections, and gastrointestinal disorders.

Contemporary research in isoxazole chemistry focuses on developing multi-targeted therapies and personalized medicine approaches, reflecting the evolving understanding of complex disease mechanisms. The ability of isoxazole derivatives to interact with multiple biological targets simultaneously offers advantages in treating diseases that involve multiple pathways or mechanisms. This approach represents a significant shift from traditional single-target drug development and highlights the continued relevance of isoxazole chemistry in modern pharmaceutical research.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass several interconnected areas of investigation. The foremost objective involves the comprehensive characterization of its synthetic accessibility through various methodological approaches, with particular emphasis on environmentally sustainable and economically viable synthetic routes. Research efforts have demonstrated successful synthesis through multicomponent reactions employing deep eutectic solvents and mild reaction conditions, establishing practical frameworks for large-scale preparation.

Structure-activity relationship studies constitute another critical research objective, focusing on understanding how specific structural modifications influence biological activities. The presence of the furan ring, amino group, and carbonitrile functionality provides multiple sites for chemical modification, enabling systematic investigation of how structural changes affect antimicrobial potency, selectivity, and physicochemical properties. These studies are essential for optimizing the compound's therapeutic potential and developing more effective derivatives.

| Research Domain | Specific Objectives | Current Status |

|---|---|---|

| Synthetic Chemistry | Green synthesis methodologies | Established protocols |

| Biological Activity | Antimicrobial spectrum determination | Ongoing evaluation |

| Structure Modification | Systematic derivative preparation | Active research |

| Mechanistic Studies | Mode of action elucidation | Initial investigations |

The scope of current research extends to investigating the compound's potential applications beyond antimicrobial activity. Preliminary studies suggest possible antioxidant properties, indicating broader therapeutic potential that warrants systematic investigation. Additionally, the compound's role as a synthetic intermediate for preparing more complex heterocyclic systems represents an important area of exploration, particularly for developing novel drug candidates with improved efficacy and reduced toxicity profiles.

Future research directions include the development of more efficient synthetic methodologies, comprehensive biological evaluation against diverse pathogen panels, and investigation of potential synergistic effects when combined with existing therapeutic agents. The integration of computational chemistry approaches with experimental validation represents a promising strategy for accelerating the discovery and optimization of related compounds. These research objectives collectively aim to establish this compound as a valuable lead compound for therapeutic development while contributing to the broader understanding of isoxazole chemistry and its applications in medicinal research.

特性

IUPAC Name |

5-amino-3-(furan-2-yl)-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c9-4-5-7(11-13-8(5)10)6-2-1-3-12-6/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJJVDSMGLPWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610110 | |

| Record name | 5-Amino-3-(furan-2-yl)-1,2-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933219-27-3 | |

| Record name | 5-Amino-3-(furan-2-yl)-1,2-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-furyl)isoxazole-4-carbonitrile typically involves the reaction of furfural with hydroxylamine to form furfural oxime, which is then cyclized with malononitrile under basic conditions to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness .

化学反応の分析

Types of Reactions

5-Amino-3-(2-furyl)isoxazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted isoxazoles .

科学的研究の応用

5-Amino-3-(2-furyl)isoxazole-4-carbonitrile has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-Amino-3-(2-furyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes . Additionally, it may exert its effects through the modulation of oxidative stress pathways .

類似化合物との比較

Key Observations :

- Reactivity : The 2-furyl group in 4g facilitates faster synthesis (25 min vs. 50–120 min for phenyl derivatives), likely due to the electron-rich furan enhancing cyclization .

- Thermal Stability : 4g has the highest melting point (270–272°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding from furan oxygen) compared to phenyl-substituted analogs .

Electrochemical Behavior

Electrochemical studies (Table 3 in ) reveal that aryl substituents influence reduction potentials (E₁/₂):

| Compound | Substituent (Position 3) | E₁/₂ (mV vs. SCE) |

|---|---|---|

| 4a | Phenyl | -344 |

| 4g | 2-Furyl | -430 |

| 2-Thienyl analog | 2-Thienyl | -384 |

Key Observations :

Comparison with Non-Isoxazole Analogs

- 5-Amino-3-phenyl-isothiazole-4-carbonitrile (C₁₀H₇N₃S): Replacing the isoxazole oxygen with sulfur (isothiazole) increases molecular weight (201.25 g/mol vs.

- Pyrrolo[1,2-c]imidazole Derivatives : Compound 14f (C₂₇H₁₉Br₂N₅) demonstrates the impact of fused ring systems on thermal stability (mp 279–280°C) and molecular complexity .

生物活性

5-Amino-3-(2-furyl)isoxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an isoxazole ring substituted with an amino group and a furyl moiety, contributing to its unique biological profile. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various isoxazole derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | 0.0048 | E. coli |

| 0.0098 | Bacillus mycoides | |

| 0.039 | Candida albicans |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against E. coli and has moderate activity against other pathogens, suggesting its potential as an antibacterial agent .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells, with a concentration-dependent decrease in cell viability observed at higher doses.

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 | 86 |

| MCF-7 (Breast cancer) | 120 |

The compound's ability to modulate apoptosis-related proteins such as Bcl-2 and p21 suggests that it may act through mechanisms involving cell cycle arrest and apoptosis promotion .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways by altering the expression of key regulatory proteins.

- Cell Cycle Arrest : The compound has been shown to increase levels of p21, indicating a potential mechanism for halting cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Anticancer Effects : A recent study demonstrated that treatment with the compound led to significant tumor reduction in xenograft models of leukemia, supporting its potential as an anticancer agent.

- Antimicrobial Efficacy : In a comparative study, the compound was evaluated against standard antibiotics, showing superior efficacy against multidrug-resistant strains of E. coli.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-3-(2-furyl)isoxazole-4-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multicomponent reactions (MCRs) under green chemistry principles. A validated protocol uses a one-pot cyclocondensation of furfurylamine, cyanoacetamide, and nitrile precursors in ethanol/water at 60–70°C for 25 minutes, yielding 85% . Key variables include:

- Catalyst : Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst enhances reaction efficiency (reusable for 5 cycles with <5% yield loss) .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, but ethanol/water mixtures reduce environmental toxicity .

- Temperature : Exceeding 80°C leads to decomposition of the furan ring, as evidenced by IR spectral shifts at 1601 cm⁻¹ (C=N) and 1289 cm⁻¹ (C–O–N) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A combined approach ensures structural validation:

- 1H/13C NMR : Distinct signals at δ 6.77 (furan H-3'), 7.23 (H-2'), and 8.30 ppm (NH2) confirm substituent positions .

- IR Spectroscopy : Peaks at 2221 cm⁻¹ (C≡N) and 3425 cm⁻¹ (NH2) validate functional groups .

- Elemental Analysis : Matches theoretical values (C 54.86%, N 23.99%) within ±0.05% error .

- X-ray Crystallography (if available): Resolves ambiguities in isoxazole-furan dihedral angles, though no crystal structure is reported for this compound in the evidence.

Q. How does the furan moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-rich furan ring (C-2' and C-3' positions) directs electrophilic attacks. Experimental protocols involve:

- Substitution at C-4 : React with alkyl halides in THF/K2CO3 to replace the cyano group, monitored via TLC.

- Oxidation Studies : Furan’s susceptibility to epoxidation (using mCPBA) alters reactivity, requiring inert atmospheres to prevent side reactions .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound in MCRs?

Methodological Answer: Propose a stepwise mechanism using computational modeling (DFT) and kinetic isotope effects:

Q. How can computational modeling predict the compound’s bioactivity against antimicrobial targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). Prioritize docking poses with hydrogen bonds to the furan oxygen and isoxazole NH2 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How to resolve contradictions in reported antioxidant activity data for this compound?

Methodological Answer: Discrepancies arise from assay variability. Standardize protocols:

- DPPH Assay : Use freshly prepared radical solutions (0.1 mM in methanol) and control light exposure.

- Comparative Studies : Cross-validate with ABTS and FRAP assays. For example, IC50 values in DPPH (12.3 µM) should correlate with ABTS (14.1 µM) within ±10% .

- Statistical Analysis : Apply ANOVA to identify batch effects or solvent interference (e.g., DMSO quenches radicals at >1% v/v) .

Q. What strategies optimize the compound’s solubility for in vivo pharmacological studies?

Methodological Answer:

- Co-solvent Systems : Test PEG-400/water (1:1) or cyclodextrin inclusion complexes (phase solubility studies).

- Salt Formation : React with HCl to form a water-soluble hydrochloride salt, confirmed by pH-solubility profiles .

- Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) via emulsion-diffusion, achieving >90% encapsulation efficiency (HPLC quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。